6-bromo-1-methylquinoxalin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c1-12-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-5H,1H3 |
InChI Key |
RILVWEDHGCCKLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=CC1=O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 6 Bromo 1 Methylquinoxalin 2 1h One and Its Analogues
Foundational Synthetic Routes to Quinoxalinones
Condensation Reactions with 1,2-Diamines and Dicarbonyl Compounds
The synthesis of the quinoxalinone scaffold, the core structure of 6-bromo-1-methylquinoxalin-2(1H)-one, has been extensively studied. A cornerstone of quinoxalinone synthesis is the condensation reaction between ortho-phenylenediamines (1,2-diaminobenzenes) and 1,2-dicarbonyl compounds. nih.govsid.irnih.gov This method is widely regarded as one of the most fundamental and effective approaches for constructing the quinoxaline (B1680401) ring system. nih.gov
The reaction involves the coupling of an aryl-1,2-diamine with a 1,2-diketone, leading to the formation of the characteristic pyrazine (B50134) ring fused to the benzene (B151609) ring. sid.ir Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of ammonium (B1175870) heptamolybdate tetrahydrate in an ethanol/water mixture at room temperature, which has been reported to provide excellent yields in short reaction times. sid.ir The versatility of this method allows for the synthesis of a wide array of quinoxaline derivatives by varying the substituents on both the diamine and the dicarbonyl starting materials. nih.gov
Classical and Modern Methodologies in Quinoxalinone Synthesis
Historically, the synthesis of quinoxalines often required harsh reaction conditions, such as high temperatures and the use of strong acid catalysts, with prolonged reaction times. nih.gov These classical methods, while effective, often suffered from drawbacks like low yields, difficult product isolation, and the use of hazardous solvents and toxic metal catalysts. nih.gov
In recent decades, significant advancements have led to the development of more efficient and milder protocols. Modern methodologies focus on improving reaction efficiency, reducing environmental impact, and simplifying experimental procedures. These include the use of various catalytic systems to promote the condensation reaction. For instance, organocatalysts like nitrilotris(methylenephosphonic acid) have been shown to be effective, allowing for high yields and short reaction times. nih.gov Other modern approaches involve the use of catalysts such as ammonium bifluoride in aqueous ethanol, which also provides excellent yields under mild conditions. nih.gov These newer methods represent a significant step forward in the synthesis of quinoxalinones, offering more sustainable and practical alternatives to traditional procedures. crossref.org
Green Chemistry Approaches in Quinoxalinone Synthesis
The principles of green chemistry have been increasingly applied to the synthesis of quinoxalinones, aiming to develop more environmentally benign and sustainable methods. ijirt.orgekb.eg This has led to a surge in research focused on the use of green solvents, reusable catalysts, and energy-efficient reaction conditions. ijirt.orgbenthamdirect.com
A significant focus has been on replacing hazardous organic solvents with greener alternatives. Water has emerged as a particularly attractive solvent for these syntheses. chim.it For example, the use of catalysts like ceric ammonium nitrate (B79036) (CAN) in tap water at room temperature has been reported as a highly efficient and environmentally friendly method for quinoxalinone synthesis. chim.it Another green approach involves the use of β-cyclodextrin as a supramolecular catalyst in water, which promotes the reaction under mild conditions and allows for the recovery and reuse of the catalyst. mdpi.com
Microwave-assisted synthesis has also been established as a green technique, often leading to significantly reduced reaction times and improved yields. nih.gov An iodine-catalyzed condensation of 1,2-diamines and 1,2-dicarbonyl compounds under microwave irradiation is a notable example of a rapid and efficient green protocol. nih.gov Furthermore, the development of reusable nanocatalysts and solvent-free reaction conditions are at the forefront of green synthetic strategies for quinoxalinone derivatives. rsc.org These approaches align with the core principles of green chemistry by minimizing waste, reducing energy consumption, and utilizing non-toxic and recyclable materials. ijirt.orgbenthamdirect.com
Approaches for Halogenation at the Quinoxalinone Core
Regioselective Bromination Methods at the Quinoxalinone Nucleus
The introduction of a bromine atom at a specific position on the quinoxalinone core, as in this compound, requires precise control over the reaction's regioselectivity. Various methods have been developed for the regioselective bromination of quinoxalinone and related heterocyclic systems.
One effective method involves the use of N-bromosuccinimide (NBS) as a brominating agent. The choice of reaction conditions, such as the solvent and temperature, can significantly influence the position of bromination. For instance, the electrophilic aromatic bromination of related aromatic compounds has been achieved with high selectivity by carefully controlling the reaction temperature. nih.gov
Another approach utilizes tetrabutylammonium (B224687) tribromide (TBATB) as a mild and efficient brominating reagent for the regioselective bromination of pyrrolo[1,2-a]quinoxalines, a related fused heterocyclic system. nih.govrsc.org This method has demonstrated high selectivity for specific carbon positions on the aromatic ring. nih.govrsc.org The development of such regioselective bromination protocols is crucial for the targeted synthesis of specific bromo-substituted quinoxalinone derivatives. A protocol for the site-selective bromination of the benzene-core of quinoxalin-2(1H)-ones has been reported using N-bromosuccinimide (NBS) and t-butylhydroperoxide (TBHP). researchgate.net
Mechanistic Considerations in Halogenation Reactions
The halogenation of quinoxalinones, particularly bromination, typically proceeds through an electrophilic aromatic substitution mechanism. libretexts.org In this process, a bromine electrophile attacks the electron-rich benzene ring of the quinoxalinone nucleus. byjus.com The stability and reactivity of the intermediate carbocation, often referred to as an arenium ion or sigma complex, determine the regioselectivity of the reaction. libretexts.org
The formation of the electrophilic bromine species is often facilitated by a Lewis acid catalyst, such as FeBr₃, which polarizes the Br-Br bond. libretexts.org However, for more activated aromatic systems, the reaction can proceed without a catalyst. wikipedia.org The substituents already present on the quinoxalinone ring play a crucial role in directing the incoming bromine atom to a specific position. Electron-donating groups activate the ring towards electrophilic attack and direct the substitution to ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position.
In some cases, a free-radical mechanism may be involved, particularly when radical initiators are present. researchgate.netbyjus.com For instance, the reaction of pyrrolo[1,2-a]quinoxalines with TBATB was proposed to proceed via a non-radical pathway, as the presence of radical scavengers did not inhibit the reaction. nih.gov Understanding the underlying mechanism is essential for predicting and controlling the outcome of halogenation reactions on the quinoxalinone core, enabling the synthesis of specific isomers like this compound.
N-Alkylation for 1-Methyl Substitution on the Quinoxalinone Nitrogen
The introduction of a methyl group at the N-1 position of the quinoxalinone ring is a fundamental transformation, often performed to block the NH functionality and modulate the electronic properties of the heterocyclic system. A common and effective method for this N-alkylation involves the reaction of the corresponding N-H precursor, 6-bromoquinoxalin-2(1H)-one, with an alkylating agent such as methyl iodide.
The reaction is typically carried out in the presence of a weak base, which acts as a proton scavenger, and an appropriate organic solvent. oup.com Potassium carbonate (K2CO3) is frequently employed as the base, and dry acetone (B3395972) serves as a suitable solvent for this transformation. oup.com The reaction mixture is generally heated to facilitate the nucleophilic substitution, leading to the desired 1-methylated product. While this method is widely applicable for various alkyl halides, slight modifications to the reaction conditions may be necessary for less reactive agents like N-propyl halides to achieve satisfactory yields. rsc.org
| Reactant | Reagent | Base | Solvent | Condition | Product |
|---|---|---|---|---|---|
| 6-Bromoquinoxalin-2(1H)-one | Methyl Iodide | K₂CO₃ | Dry Acetone | Reflux | This compound |
Advanced Functionalization and Derivatization of Quinoxalinone Scaffolds
With the N-1 position methylated, the this compound scaffold becomes a versatile platform for further derivatization, particularly at the C-3 and C-6 positions. These modifications are crucial for building complex molecules and exploring structure-activity relationships.
The C-3 position of the quinoxalinone ring is activated for various functionalization reactions. Direct C-H amination provides a route to introduce amino substituents, which are valuable for their biological activities and as handles for further chemical elaboration. researchgate.netresearchgate.net A visible-light-induced dehydrogenative amination of this compound with primary amines, using air as the oxidant, has been successfully demonstrated. acs.org This method avoids the need for external photocatalysts and offers an environmentally benign pathway to C-3 amino-functionalized quinoxalinones. acs.org
For instance, the reaction with propylamine (B44156) under blue LED irradiation yields 6-bromo-1-methyl-3-(propylamino)quinoxalin-2(1H)-one in a moderate yield. acs.org
| Starting Material | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| This compound | n-Propylamine | Blue LED (460-470 nm), Air, CH₃CN, 25 °C, 24 h | 6-Bromo-1-methyl-3-(propylamino)quinoxalin-2(1H)-one | 49% |
Another important modification at the C-3 position is the introduction of a styryl group. This is typically achieved through a condensation reaction between a C-3 methylquinoxalinone and an aromatic aldehyde. oup.com For the this compound scaffold, a precursor with a methyl group at the C-3 position (1,3-dimethyl-6-bromoquinoxalin-2(1H)-one) would be required. The condensation with a substituted aromatic aldehyde, often catalyzed by a base like piperidine (B6355638) or an acid, would yield the corresponding (E)-3-styryl derivative. oup.com This transformation is analogous to the Mizoroki-Heck reaction, which couples unsaturated halides with alkenes. wikipedia.orgresearchgate.net
The bromine atom at the C-6 position of the quinoxalinone ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. mdpi.com The Suzuki-Miyaura reaction, in particular, is widely used to couple aryl or vinyl halides with boronic acids or their esters. researchgate.netstudfile.netlookchem.com
This reaction can be applied to this compound to introduce a wide variety of aryl, heteroaryl, or alkenyl substituents at the C-6 position. researchgate.net The catalytic cycle typically involves a palladium(0) complex and proceeds via oxidative addition, transmetalation, and reductive elimination steps. mdpi.com The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored depending on the specific coupling partners. studfile.netlookchem.com
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Boronic Acid/Ester | Arylboronic acids, Alkenylboronic acids |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ |
| Solvent | Toluene, DME (aqueous), 1,4-Dioxane |
Quinoxalinone derivatives serve as valuable precursors for the construction of more complex, polycyclic heterocyclic systems. These fused rings, such as furoquinoxalines and thienoquinoxalines, often exhibit interesting photophysical or biological properties. arkat-usa.orgresearchgate.netnih.gov
One strategy to build a furan (B31954) ring onto the quinoxalinone core involves using (E)-3-(styryl)quinoxalin-2(1H)-ones as starting materials. Treatment of these compounds with bromine in a solvent like DMSO can lead to the formation of furo[2,3-b]quinoxalines. arkat-usa.org Another approach involves the copper-catalyzed reaction of quinoxalin-2(1H)-ones with terminal alkynes, which proceeds through a C-H functionalization/annulation cascade to yield the fused furo[2,3-b]quinoxaline (B11915687) system. arkat-usa.org
Similarly, thieno[2,3-b]quinoxalines can be synthesized from halo-quinoxaline precursors. A multi-step sequence involving a palladium(0)-catalyzed coupling with a terminal alkyne, followed by bromination and subsequent cyclization with a sulfur source like disodium (B8443419) trithiocarbonate, can effectively construct the fused thiophene (B33073) ring. researchgate.netrsc.org These methods demonstrate the utility of the quinoxalinone scaffold in building diverse polycyclic architectures. nih.gov
Spectroscopic Characterization Techniques in Quinoxalinone Chemistry
The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). uobasrah.edu.iq
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise structure of these molecules. In the ¹H NMR spectrum, the protons on the quinoxalinone core appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The N-methyl group gives a characteristic singlet at around δ 3.7 ppm. acs.org The chemical shifts and coupling patterns of the aromatic protons provide detailed information about the substitution pattern. For example, in a 6-bromo derivative, the proton at C-5 often appears as a doublet with a small coupling constant due to meta-coupling with the C-7 proton, while the C-7 and C-8 protons show larger ortho-coupling. acs.org
In the ¹³C NMR spectrum, the carbonyl carbon (C-2) resonates at a downfield chemical shift, typically around δ 151-155 ppm. acs.orgrsc.org The carbons of the benzene ring and the pyrazinone ring appear in the range of δ 110-150 ppm. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Quinoxalinone derivatives show a characteristic strong absorption band for the C=O (amide carbonyl) stretching vibration, typically in the region of 1670–1680 cm⁻¹. Other significant bands include those for C=N and C=C stretching within the aromatic system. mdpi.com
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. The mass spectrum will show a molecular ion peak ([M+H]⁺) corresponding to the exact mass of the molecule, which is crucial for confirming its identity. acs.org For bromine-containing compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed in the molecular ion cluster, providing definitive evidence for the presence of a bromine atom.
| Technique | Observed Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.69 (d, J = 2.2 Hz, 1H, H-5), 7.29 (dd, J = 8.7, 2.2 Hz, 1H, H-7), 7.04 (d, J = 8.8 Hz, 1H, H-8), 6.47 (s, 1H, NH), 3.67 (s, 3H, N-CH₃), 3.49 (q, J = 6.8 Hz, 2H), 1.75–1.66 (m, 2H), 1.01 (t, J = 7.4 Hz, 3H) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ 151.7, 149.4, 141.4, 135.6, 128.5, 126.3, 116.9, 114.8, 42.6, 29.5, 22.4, 11.6 ppm |
| HRMS (ESI) | m/z: [M + H]⁺ Calcd for C₁₂H₁₅BrN₃O⁺ 296.0393; found 296.0392 |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Influence of Substituents on the Quinoxalinone Nucleus on Biological Activity
The quinoxalinone nucleus is a versatile scaffold, and modifications to its structure can dramatically alter its biological profile. nih.gov The biological activity is significantly affected by the substituents present in the core structure of the molecule. nih.gov SAR studies have explored the impact of various functional groups at different positions on the quinoxalinone ring system, revealing key determinants for activity.
Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and modify the pharmacokinetic properties of lead compounds. nih.govresearchgate.net For quinoxalinone derivatives, the introduction of a halogen, particularly bromine, at the C-6 position has been shown to be advantageous for certain biological activities.
In studies of quinolinone-based compounds, it has been observed that electron-withdrawing groups like chlorine (Cl) and bromine (Br) can considerably increase biological activity. nih.gov This enhancement is attributed to factors such as increased molecular volume and reduced molecular electronegativity. nih.gov Research on quinoxalinone-based aldose reductase inhibitors identified 2-(6-bromo-3-(4-bromophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acid as one of the most active compounds, highlighting the positive contribution of the C-6 bromine substituent to its potent inhibitory effect. nih.gov The presence of halogen atoms can be crucial for the bioactivity of natural products and synthetic compounds alike, sometimes playing a direct role in the mechanism of action. nih.gov
Table 1: Effect of C-6 Halogenation on Biological Activity
| Compound/Scaffold | Substitution at C-6 | Observation | Reference(s) |
|---|---|---|---|
| Quinoxalinone Derivative | Bromine (Br) | Identified as a highly potent aldose reductase inhibitor. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Substitution at the N-1 position of the quinoxalinone ring is another critical determinant of biological activity. While various substituents have been explored, the N-methyl group is a common feature in many active derivatives. The nature of the substituent at this position can influence the compound's solubility, metabolic stability, and interaction with biological targets.
Protocols have been developed for the C3-alkylation of N-methyl quinoxalin-2(1H)-ones, indicating their utility as synthetic intermediates for creating diverse compound libraries. acs.org Studies investigating the direct C–H carbamoylation of quinoxalin-2(1H)-ones have shown that a range of N-substituents, including methyl, ethyl, and benzyl (B1604629) groups, are well-tolerated, leading to the desired products in good yields. acs.org In the context of aldose reductase inhibitors, an N1-acetic acid head group, rather than a simple methyl group, was found to be a key feature for a series of potent and selective inhibitors. nih.gov This suggests that while N-1 substitution is important, the optimal functional group may vary depending on the specific biological target.
The C-3 position of the quinoxalin-2(1H)-one scaffold is a frequent site for chemical modification, and the introduction of various functional groups at this position has led to compounds with a wide array of pharmacological activities. nih.gov The synthetic accessibility of the C3-H bond allows for diverse functionalizations, including arylation, alkylation, and vinylation. nih.govnih.gov
Structure-activity relationship studies on aldose reductase inhibitors highlighted the importance of a substituted C3-phenoxy side chain, with an ether spacer being a key element for high potency. nih.gov The specific substituents on this phenoxy ring further modulate the activity. nih.gov The introduction of functional groups at the C-3 position has become a research hotspot due to the significant biological importance of the resulting derivatives. nih.gov For example, 3-substituted quinoxalinones have been identified as potent inhibitors of STK33 and activators of the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov
Beyond the C-3 position, substitutions on the fused benzene (B151609) ring also play a role in modulating activity. In a series of ASK1 inhibitors, the introduction of electron-withdrawing or -donating groups at the R2–R5 positions (corresponding to C-5 to C-8 on the quinoxalinone ring) was explored to optimize activity. nih.gov
Conformational Preferences and Pharmacophoric Requirements
Understanding the three-dimensional structure and the key electronic and steric features necessary for biological activity is crucial for rational drug design. Pharmacophore modeling and conformational analysis help to define the essential requirements for a molecule to interact effectively with its biological target. nih.gov
For quinoxaline (B1680401) derivatives acting as AMPA receptor antagonists, a general pharmacophore model includes:
A hydrogen bond donor group. nih.gov
An electron-withdrawing substituent at position-7. nih.gov
A nitrogen-containing heterocycle at position-8. nih.gov
An aromatic quinoxaline ring system that facilitates hydrophobic (π-π) interactions within the receptor's binding pocket. nih.gov
In the context of aldose reductase 2 (ALR2) inhibitors, a five-point pharmacophore hypothesis (AADRR) was developed, which includes two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.govtandfonline.com Docking analyses revealed that these compounds bind to key amino acid residues such as TYR 48, HIE 110, and TRP 111 in the active site. nih.govtandfonline.com The conformational arrangement of substituents is critical for establishing these specific interactions.
Elucidation of Key Structural Features for Enhanced Potency and Selectivity
Based on extensive SAR and QSAR analyses, several key structural features have been identified that are consistently associated with enhanced potency and selectivity in quinoxalinone derivatives. The specific combination of these features often depends on the therapeutic target.
Key features for high potency often include:
Halogenation on the Benzene Ring: The presence of a bromine or chlorine atom, particularly at the C-6 or C-7 position, is frequently correlated with increased activity. nih.gov
Optimal N-1 Substitution: While an N-methyl group is common, larger functional groups like an acetic acid moiety at the N-1 position have been shown to be crucial for potent and selective inhibition of certain enzymes, such as aldose reductase. nih.gov
Specific C-3 Side Chains: A C3-phenoxy side chain connected via an ether linkage is a key structural motif for a class of potent aldose reductase inhibitors. nih.gov The substitution pattern on this distal phenyl ring further refines the activity.
Hydrogen Bonding and Hydrophobic Moieties: The presence of hydrogen-bond donors and acceptors, combined with aromatic rings for hydrophobic interactions, forms the basis of the pharmacophore for many quinoxaline-based inhibitors. nih.govnih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 6-bromo-1-methylquinoxalin-2(1H)-one |
| 2-(6-bromo-3-(4-bromophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acid |
| 2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid |
| 3-chloroquinoxalin-2(1H)-ones |
| quinoxaline-2,3(1H,4H)-diones |
| CFTRact-J027 |
| ML281 |
Computational Chemistry and Molecular Modeling in Quinoxalinone Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the interactions between a potential drug (ligand) and its biological target, typically a protein or enzyme.
While no specific molecular docking studies featuring 6-bromo-1-methylquinoxalin-2(1H)-one have been reported in the reviewed literature, research on analogous quinoxaline (B1680401) derivatives demonstrates their potential to interact with various therapeutic targets. For instance, docking studies on other substituted quinoxalines have been used to investigate their binding modes with targets such as the Epidermal Growth Factor Receptor (EGFR) kinase domain and Cyclooxygenase-2 (COX-2) nih.govnih.gov. These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoxalinone core and amino acid residues in the target's active site, providing insights into their mechanism of action nih.govnih.gov.
Table 1: Representative Ligand-Target Interactions for Quinoxaline Derivatives (General Examples)
| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference Compound Class |
|---|---|---|---|
| EGFR Kinase | LYS721, MET769 | Hydrogen Bonding, π-cation | Quinoxaline-Triazole Hybrids nih.gov |
| COX-2 | Not Specified | Not Specified | Quinoxalinone Schiff's Bases nih.gov |
| BET Bromodomains | Not Specified | Not Specified | Dihydroquinoxalin-2(1H)-ones nih.govresearchgate.net |
Note: This table illustrates the types of interactions studied for the broader quinoxalinone class, as specific data for this compound is not available.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide valuable information on properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies.
Specific DFT studies on this compound are not found in the available literature. However, DFT analyses have been performed on other quinoxalinone derivatives to understand their structural and electronic properties mdpi.comscispace.com. Such studies calculate optimized molecular geometries, predict spectroscopic (IR, NMR) data, and determine electronic properties like the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability scispace.comnih.gov. For example, DFT has been used to study the adsorption of methyl-substituted quinoxalinones on metal surfaces to evaluate their potential as corrosion inhibitors, highlighting the versatility of this computational method mdpi.com.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to filter out candidates that are likely to fail due to poor ADME profiles.
There is no published data detailing the in silico ADME prediction for this compound. Generally, ADME prediction models evaluate several key parameters based on a molecule's structure. These include:
Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).
Distribution: Estimation of plasma protein binding and blood-brain barrier (BBB) penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of clearance pathways.
Toxicity: Early assessment of potential hepatotoxicity, mutagenicity, or other adverse effects.
Studies on other novel heterocyclic compounds routinely employ these predictive models to assess their drug-likeness and guide further optimization nih.govnih.gov.
Rational Drug Design Approaches based on Computational Models
Rational drug design utilizes computational models to guide the development of new drugs. This can involve pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and structure-based design based on docking results.
No rational drug design campaigns specifically based on the this compound scaffold are documented. However, rational design approaches have been successfully applied to similar quinoxalinone cores. For example, researchers have elaborated the 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one structure to create potent dual inhibitors of BET bromodomains and kinases like CDK9 nih.govresearchgate.net. This work demonstrates how a core scaffold can be systematically modified, guided by computational insights, to achieve desired biological activity against multiple targets nih.govresearchgate.net. Such strategies often involve incorporating known pharmacophores that bind to specific biological targets onto the quinoxalinone framework to create novel hybrid molecules with enhanced or dual functions.
Emerging Trends and Future Research Perspectives
Design and Synthesis of Next-Generation Quinoxalinone Analogues
The synthetic versatility of the 6-bromo-1-methylquinoxalin-2(1H)-one core is central to the development of novel analogues with enhanced potency and selectivity. The presence of the bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling extensive structural diversification.
Modern synthetic strategies are being employed to generate libraries of novel quinoxalinone derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are instrumental in this effort. These methods allow for the introduction of a wide range of substituents at the 6-position, including aryl, heteroaryl, and amino groups, thereby enabling a thorough exploration of the structure-activity relationship (SAR). For instance, the Suzuki coupling reaction can be utilized to introduce various phenyl groups, while the Buchwald-Hartwig amination allows for the incorporation of diverse amine functionalities.
Furthermore, modifications at other positions of the quinoxalinone ring are being explored to fine-tune the biological activity. For example, the synthesis of analogues with different substituents on the nitrogen atom at the 1-position or at the 3-position of the quinoxalinone ring can lead to compounds with improved pharmacological profiles. The general synthetic approach often involves the condensation of a substituted o-phenylenediamine with a suitable dicarbonyl compound, followed by N-alkylation and subsequent functionalization of the bromo group.
A key aspect of the design of next-generation analogues is the application of rational drug design principles. By leveraging the known SAR of quinoxalinone derivatives, researchers can design compounds with specific structural features that are predicted to enhance their interaction with biological targets. For example, the introduction of hydrogen bond donors or acceptors, or the modification of the lipophilicity of the molecule, can significantly impact its biological activity.
| Reaction Type | Reagents and Conditions | Purpose |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Introduction of aryl and heteroaryl moieties at the 6-position |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Introduction of diverse amino groups at the 6-position |
| N-Alkylation/Arylation | Alkyl/aryl halides, base | Modification of the substituent at the 1-position |
| Condensation Reaction | Substituted o-phenylenediamines, dicarbonyl compounds | Formation of the core quinoxalinone scaffold |
Identification of Novel Biological Targets and Therapeutic Applications
Quinoxalinone derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Current research is focused on identifying novel and specific biological targets for this compound and its analogues to develop more effective and targeted therapies.
Anticancer Applications: A significant area of investigation is the potential of these compounds as anticancer agents. The quinoxaline (B1680401) scaffold is found in several approved and investigational anticancer drugs. Research has shown that quinoxalinone derivatives can exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases. mdpi.com For instance, certain quinoxaline derivatives have been identified as potent inhibitors of Pim-1 and Pim-2 kinases, which are overexpressed in various cancers and play a crucial role in cell survival and proliferation. mdpi.com The bromo substituent at the 6-position is often associated with enhanced cytotoxic activity. Other potential anticancer targets for this class of compounds include cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), enzymes that are often overexpressed in tumors and contribute to their growth and survival. nih.gov
Antimicrobial and Other Therapeutic Areas: Beyond cancer, the therapeutic potential of this compound analogues is being explored in other areas. The quinoxalinone core is a key structural feature in several antimicrobial agents. The ability to generate a diverse library of analogues allows for screening against a wide range of bacterial and fungal pathogens to identify new lead compounds for the development of novel antibiotics. Furthermore, the anti-inflammatory properties of quinoxalinone derivatives suggest their potential use in the treatment of inflammatory diseases.
The identification of novel biological targets is often facilitated by high-throughput screening of compound libraries against various cell lines and a panel of purified enzymes and receptors. Hits from these screens are then further validated and optimized to develop potent and selective drug candidates.
| Therapeutic Area | Potential Biological Target | Rationale |
|---|---|---|
| Anticancer | Pim-1/2 Kinases | Overexpressed in various cancers, promoting cell survival. mdpi.com |
| Cyclooxygenase-2 (COX-2) | Involved in inflammation and cancer progression. nih.gov | |
| Lactate Dehydrogenase A (LDHA) | Key enzyme in cancer cell metabolism. nih.gov | |
| Antimicrobial | Bacterial/Fungal Enzymes | Broad-spectrum antimicrobial activity of the quinoxalinone scaffold. |
| Anti-inflammatory | Inflammatory Mediators | Known anti-inflammatory properties of quinoxalinone derivatives. |
Advanced Mechanistic Investigations at the Molecular Level
Understanding the molecular mechanism of action of this compound and its analogues is crucial for their rational design and development as therapeutic agents. Advanced analytical and computational techniques are being employed to elucidate the interactions of these compounds with their biological targets at the molecular level.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of small molecules within the active sites of proteins. researchgate.netnih.gov These studies can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the binding affinity and selectivity of the compounds. For example, docking studies of quinoxalin-2-one derivatives with various protein kinases have helped to identify the key amino acid residues involved in the binding and have guided the design of more potent inhibitors. researchgate.net
The results from computational studies can be validated and further refined using experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide high-resolution structural information on the compound-target complex, confirming the binding mode and providing a detailed picture of the molecular interactions.
Furthermore, biochemical and cell-based assays are used to probe the functional consequences of the compound binding to its target. For instance, enzyme inhibition assays can be used to determine the potency and selectivity of the compounds, while cell-based assays can be used to assess their effects on cellular signaling pathways and biological processes.
Integration of Synthetic Chemistry with Computational and Biological Screening Methodologies
The modern drug discovery process relies on the seamless integration of synthetic chemistry, computational modeling, and biological screening. This integrated approach allows for a more efficient and rational discovery and optimization of new drug candidates.
The process typically begins with the design of a virtual library of this compound analogues using computational tools. These virtual compounds are then screened in silico against a panel of biological targets to identify those with the highest predicted binding affinity and selectivity. The most promising candidates are then synthesized and subjected to in vitro biological screening to validate the computational predictions.
The data from the biological screening is then used to refine the computational models and to guide the design of the next generation of analogues. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of the lead compounds and the development of drug candidates with improved pharmacological properties.
High-throughput screening (HTS) plays a crucial role in this integrated approach by enabling the rapid screening of large compound libraries against multiple biological targets. The data generated from HTS can be used to build robust SAR models and to identify novel hits for further development. The integration of these methodologies has the potential to significantly accelerate the discovery of new drugs based on the this compound scaffold.
Q & A
Q. What are the recommended synthetic routes for introducing alkyl groups at the N1 position of quinoxalin-2(1H)-one derivatives?
Alkylation of the quinoxalinone scaffold can be achieved using alkyl halides in the presence of a base. For example, 1-methyl substitution is typically performed by reacting the parent quinoxalin-2(1H)-one with methyl bromide or iodide in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base. A catalytic amount of tetra--butylammonium bromide may enhance reactivity . Post-reaction purification via recrystallization (e.g., ethanol) yields crystalline products suitable for structural validation.
Q. How should researchers characterize brominated quinoxalinones using spectroscopic methods?
- NMR : H and C NMR are critical for confirming substitution patterns. For example, the methyl group at N1 in 6-bromo-1-methylquinoxalin-2(1H)-one appears as a singlet near δ 3.5–3.7 ppm, while aromatic protons exhibit splitting patterns dependent on bromine's electronic effects .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s Br/Br doublet).
- IR : A strong carbonyl stretch (~1660–1680 cm) confirms the 2(1H)-one moiety .
Q. What safety protocols are essential for handling light-sensitive brominated quinoxalinones?
Store compounds in amber vials under inert gas (N/Ar) at room temperature. Use light-protected glassware during synthesis and avoid prolonged exposure to UV/visible light during analysis. Lab personnel must wear PPE (gloves, goggles) due to hazards like skin irritation (H315) and acute toxicity (H302, H332) .
Advanced Research Questions
Q. How can crystallographic refinement challenges be addressed for brominated quinoxalinones?
- Software : Use SHELXL for small-molecule refinement. Key parameters include anisotropic displacement for bromine atoms and hydrogen placement via riding models .
- Validation : Check for ADPs (anisotropic displacement parameters) and R-factor convergence. Tools like PLATON validate hydrogen bonding and π-π stacking interactions .
- Example : In 1-methyl-3-phenylquinoxalin-2(1H)-one, phenyl ring dihedral angles (19.3°–30.4°) were resolved using high-resolution data (R factor = 0.044) .
Q. How to resolve regiochemical ambiguities in condensation reactions involving brominated quinoxalinones?
Regioselectivity in reactions like Schiff base formation can lead to unexpected byproducts (e.g., 7-methoxy vs. 6-bromo isomers). Use computational modeling (DFT) to predict thermodynamic stability or employ directing groups (e.g., electron-withdrawing bromine) to bias reactivity. LC-MS or preparative TLC isolates minor products for structural confirmation .
Q. What experimental design considerations are critical for antimicrobial activity studies?
- Assay Design : Use the twofold serial dilution method to determine MIC (minimal inhibitory concentration) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., streptomycin) and solvent blanks .
- SAR Analysis : Compare substituent effects (e.g., 6-bromo vs. 6-fluoro) on activity. For example, fluoro-substituted derivatives showed enhanced antibacterial activity (MIC = 16–32 µg/mL) in some studies .
Q. How to address NMR data contradictions caused by tautomerism in quinoxalin-2(1H)-one derivatives?
Tautomeric equilibria (e.g., lactam-lactim) can broaden or split signals. Use deuterated DMSO or DMF to stabilize the dominant tautomer. Variable-temperature NMR (e.g., 25°C to 60°C) or N-labeling may resolve dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
